Ethyl 5-{[(4-chlorophenyl)sulfonyl][(4-nitrophenyl)carbonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
ETHYL 5-[N-(4-CHLOROBENZENESULFONYL)4-NITROBENZAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound that belongs to the benzofuran class This compound is characterized by the presence of a benzofuran ring, a nitrobenzamido group, and a chlorobenzenesulfonyl group
Preparation Methods
The synthesis of ETHYL 5-[N-(4-CHLOROBENZENESULFONYL)4-NITROBENZAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Nitrobenzamido Group: This step involves the nitration of the benzofuran core followed by amide formation.
Attachment of the Chlorobenzenesulfonyl Group: The final step involves the sulfonylation of the nitrobenzamido-benzofuran intermediate using 4-chlorobenzenesulfonyl chloride under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
ETHYL 5-[N-(4-CHLOROBENZENESULFONYL)4-NITROBENZAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, using reagents like hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ETHYL 5-[N-(4-CHLOROBENZENESULFONYL)4-NITROBENZAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Material Science: The compound’s stability and reactivity make it a candidate for developing new materials with specific properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its complex structure.
Mechanism of Action
The mechanism of action of ETHYL 5-[N-(4-CHLOROBENZENESULFONYL)4-NITROBENZAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets. The nitrobenzamido group can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The chlorobenzenesulfonyl group may enhance the compound’s binding affinity to its targets .
Comparison with Similar Compounds
ETHYL 5-[N-(4-CHLOROBENZENESULFONYL)4-NITROBENZAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE can be compared with similar compounds such as:
4-Chlorobenzenesulfonyl Chloride: Used in similar synthetic routes but lacks the benzofuran core.
Nitrobenzamido Derivatives: Share the nitrobenzamido group but differ in the core structure and additional substituents.
The uniqueness of ETHYL 5-[N-(4-CHLOROBENZENESULFONYL)4-NITROBENZAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE lies in its combined structural features, which contribute to its diverse applications and reactivity.
Properties
Molecular Formula |
C25H19ClN2O8S |
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Molecular Weight |
542.9 g/mol |
IUPAC Name |
ethyl 5-[(4-chlorophenyl)sulfonyl-(4-nitrobenzoyl)amino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C25H19ClN2O8S/c1-3-35-25(30)23-15(2)36-22-13-10-19(14-21(22)23)27(37(33,34)20-11-6-17(26)7-12-20)24(29)16-4-8-18(9-5-16)28(31)32/h4-14H,3H2,1-2H3 |
InChI Key |
BYSZHNLXVXOAKL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC=C(C=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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